叔丁基 3-氨基甲酰哌嗪-1-羧酸酯

描述

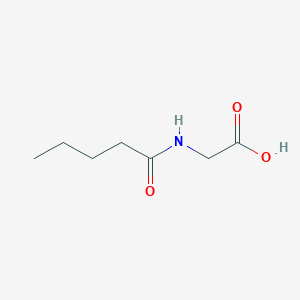

Tert-butyl 3-carbamoylpiperazine-1-carboxylate (TBCPC) is an organic compound with the molecular formula C9H15N2O3. It is a derivative of the amino acid piperazine, and is used in a variety of synthetic and pharmaceutical applications. TBCPC is a white, crystalline solid with a melting point of 141-142°C. It has been used in the synthesis of a variety of compounds, including chiral amines, amino acids, and peptides. In addition, it has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents.

科学研究应用

无金属 C3-烷氧羰基化

叔丁基 3-氨基甲酰哌嗪-1-羧酸酯已用于喹喔啉-2(1H)-酮的无金属 C3-烷氧羰基化中,作为喹喔啉-3-羧酸酯及其类似物合成的关键组分。这些化合物在生物活性天然产物和合成药物中非常重要。该过程涉及无金属和无碱条件,使用叔丁基氨基甲酸酯作为偶联试剂 (谢等,2019).

制备和狄尔斯-阿尔德反应

该化学物质在 2-酰胺取代呋喃的制备和狄尔斯-阿尔德反应中是不可或缺的。它用于制备叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯,该化合物在有机合成和烷基化和环化等化学反应中非常重要 (Padwa 等,2003).

新型羧酸衍生物

它已合成出新型羧酸衍生物,如 5-(叔丁基氨基)-5-氧代戊酸,通过使戊二酸酐与叔丁基胺反应。这些衍生物因其在晶体结构中的氢键模式而引人注目 (Takahashi 等,2004).

氟化合成

叔丁基醇的氟化类似物,包括叔丁基 3-氨基甲酰哌嗪-1-羧酸酯的衍生物,已被探索作为氟化合成中的新型保护基团。这些用于在氟化相中保护和固定中型非极性羧酸 (Pardo 等,2001).

手性助剂的合成

该化合物已用于合成手性助剂,如叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯。这些助剂在不对称合成中至关重要,并已用于二肽合成和对映体纯化合物的制备 (Studer 等,1995).

温和高效的一锅柯蒂斯重排

它参与了通过一锅柯蒂斯重排过程形成叔丁基氨基甲酸酯。该方法因其温和的条件和与多种底物的相容性而引人注目,包括丙二酸酯衍生物 (Lebel & Leogane,2005).

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which provide guidance on how to handle the compound safely.

属性

IUPAC Name |

tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSDOSONODDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453066 | |

| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-24-6 | |

| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)